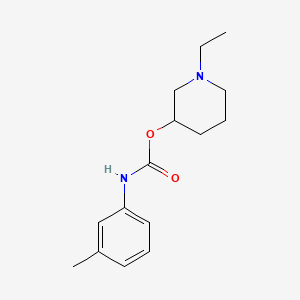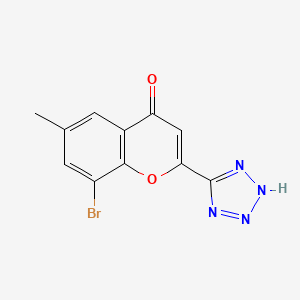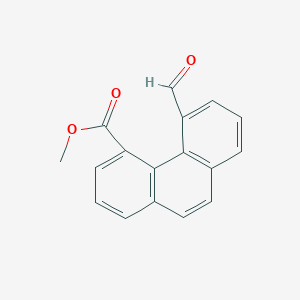
(E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound features a methoxy group at the 3-position of the benzothiophene ring and a phenylmethanimine group at the 1-position. The (E)-configuration indicates the specific geometric isomerism around the double bond in the methanimine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.
Formation of the Methanimine Group: The methanimine group can be formed by the condensation of the benzothiophene derivative with aniline (C₆H₅NH₂) under acidic or basic conditions to yield the desired (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of benzothiophene carboxylic acids or aldehydes.
Reduction: Formation of benzothiophene amines.
Substitution: Introduction of various functional groups onto the benzothiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzothiophene derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and imine groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanamine: Contains an amine group instead of an imine, leading to different chemical and biological properties.
1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanol: Features a hydroxyl group, which can alter its solubility and reactivity.
Uniqueness
(E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine is unique due to its specific (E)-configuration and the presence of both methoxy and imine groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
37879-08-6 |
|---|---|
Fórmula molecular |
C16H13NOS |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
1-(3-methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C16H13NOS/c1-18-16-13-9-5-6-10-14(13)19-15(16)11-17-12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
QSBRZWSOVFXCII-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC2=CC=CC=C21)C=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)


![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)



![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)

![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)
